molecular formula C8H12O4 B2465917 4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester CAS No. 142645-58-7

4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester

Cat. No.: B2465917
CAS No.: 142645-58-7
M. Wt: 172.18
InChI Key: QYPCLNMLLYSGNC-UHFFFAOYSA-N
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Description

4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester is an organic compound with a unique structure that includes a cyclobutene ring substituted with methoxy groups and a carboxylic acid ester

Scientific Research Applications

4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic transformations.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of ester formation and hydrolysis involves several steps. In the formation of an ester from a carboxylic acid and an alcohol, the carboxylic acid is first activated towards nucleophilic attack by protonation of the carboxyl oxygen atom. Nucleophilic addition of the alcohol then occurs . In the hydrolysis of an ester, the ester is deprotonated by a base, and the resulting carboxylate ion undergoes an SN2 reaction with water to produce the carboxylic acid and an alcohol .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including esters like DMCB-ME, has seen rapid development in recent years . These reactions, which involve molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research in this area could lead to more efficient and sustainable methods for the synthesis and modification of esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethoxyacetylene with a suitable carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethoxycyclobutene-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    4,4-Dimethoxycyclobutene-1-carboxylic acid propyl ester: Similar structure but with a propyl ester group.

    4,4-Dimethoxycyclobutene-1-carboxylic acid butyl ester: Similar structure but with a butyl ester group.

Uniqueness

4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and the types of reactions it can undergo. The presence of methoxy groups also adds to its distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4,4-dimethoxycyclobutene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-10-7(9)6-4-5-8(6,11-2)12-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPCLNMLLYSGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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